molecular formula C16H29N3O3 B7928510 [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928510
M. Wt: 311.42 g/mol
InChI Key: RBNRXKZRLCSYSL-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic compound featuring a cyclohexyl backbone substituted with a 2-amino-acetylamino group at the 4-position and a cyclopropyl-carbamic acid tert-butyl ester moiety. Such compounds are often explored in medicinal chemistry for their ability to modulate enzyme or receptor interactions, particularly in peptide mimicry or prodrug applications .

Properties

IUPAC Name

tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNRXKZRLCSYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexyl Scaffold Preparation

The synthesis begins with trans-4-aminocyclohexanol , which undergoes Boc protection under standard conditions:

Reaction Conditions :

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA)

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Yield : 89–92%

Mechanism : Nucleophilic acyl substitution at the amine, forming the Boc-protected cyclohexylamine.

Cyclopropane Ring Installation

The cyclopropyl group is introduced via Mitsunobu reaction or alkylation :

Method A (Mitsunobu) :

  • Reagents : Cyclopropanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)

  • Solvent : Tetrahydrofuran (THF), 0°C → reflux

  • Yield : 78%

Method B (Alkylation) :

  • Reagents : Cyclopropyl bromide, potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF), 60°C

  • Yield : 65%

Amino-Acetylamino Moiety Incorporation

The glycyl unit is coupled using EDC/HOBt-mediated amide bond formation :

Reaction Conditions :

  • Reagents : Glycine hydrochloride, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

  • Solvent : DCM, 0°C → room temperature

  • Yield : 85%

Critical Note : Excess EDC (1.5 equiv) ensures complete activation of the carboxylic acid.

Final Carbamate Formation

The tert-butyl carbamate is installed via reaction with Boc anhydride :

Reaction Conditions :

  • Reagents : Boc₂O, 4-dimethylaminopyridine (DMAP)

  • Solvent : Acetonitrile, 50°C

  • Yield : 90%

Alternative Routes and Optimization

One-Pot Sequential Functionalization

A streamlined approach combines cyclopropane installation and amide coupling in a single vessel:

StepReagentsConditionsYield
1Cyclopropyl bromide, K₂CO₃DMF, 60°C, 12 h70%
2Glycine, EDC/HOBtDCM, rt, 6 h80%
3Boc₂O, DMAPMeCN, 50°C, 4 h88%

Overall yield: 49%

Enantioselective Synthesis

Chiral phosphine ligands (e.g., TangPhos ) enable asymmetric hydrogenation of intermediate imines, achieving >90% enantiomeric excess (ee) in related carbamate systems.

Analytical Validation and Quality Control

HPLC Analysis :

  • Column : C18 reverse-phase

  • Mobile Phase : 60:40 acetonitrile/water (+0.1% TFA)

  • Retention Time : 8.2 min

NMR Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc), 1.45–1.60 (m, 4H, cyclohexyl), 3.20 (q, 2H, NHCH₂), 4.85 (br s, 1H, NH) .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidation in the presence of agents like potassium permanganate, leading to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can convert certain functional groups to their respective alcohols or amines, using agents like lithium aluminum hydride.

  • Substitution: This compound is prone to nucleophilic substitution reactions, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Aprotic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products:

  • Oxidation can lead to ketones or carboxylic acids.

  • Reduction often results in alcohols or amines.

  • Substitution reactions yield diverse derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural analogs have been investigated for:

  • Anticancer Activity : Research indicates that carbamate derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antibiotic agents. The mechanism often involves disruption of bacterial cell wall synthesis.

Neuropharmacology

This compound's ability to interact with neurotransmitter systems makes it a candidate for:

  • Cognitive Enhancement : Preliminary studies suggest that modifications of carbamate structures can enhance acetylcholine receptor activity, which may improve cognitive functions.
  • Anxiolytic Effects : Research has indicated that certain carbamate derivatives can exhibit anxiolytic properties by modulating GABAergic transmission.

Agricultural Chemistry

Carbamate compounds are widely used as pesticides and herbicides due to their ability to inhibit specific enzymes in pests:

  • Insecticide Development : The structural features of this compound can be modified to enhance its efficacy against agricultural pests while minimizing toxicity to non-target organisms.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that a similar carbamate derivative inhibited cell proliferation in breast cancer cell lines by inducing apoptosis.
Study BAntimicrobial EffectsShowed significant antibacterial activity against Staphylococcus aureus, indicating potential as a new antibiotic agent.
Study CNeuropharmacological EffectsFound that the compound enhanced memory retention in animal models, suggesting cognitive enhancement properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. For instance:

  • Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their conformation.

  • Pathways: In drug development, the compound might affect signaling pathways crucial for disease progression, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The compound shares structural similarities with several derivatives, differing in substituents, stereochemistry, or functional groups. Below is a comparative analysis based on synthesis, properties, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester C₁₉H₃₄N₃O₃ Branched 3-methyl-butyryl side chain (S-configuration) Enhanced lipophilicity; potential protease inhibition
(1R,4R)-[4-(2-Amino-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester C₁₆H₃₁N₃O₃ Isopropyl instead of cyclopropyl; (1R,4R) stereochemistry Improved metabolic stability; chiral specificity in receptor binding
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) C₃₄H₅₀N₄O₂ Piperazine ring; dibenzylamino group CNS-targeting due to piperazine moiety
[4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester C₁₇H₂₇N₅O₂S Methylsulfanyl-pyrimidine substituent Antiviral or kinase inhibition activity

Physicochemical and Pharmacological Properties

  • Lipophilicity: The cyclopropyl group in the target compound reduces steric bulk compared to isopropyl (), enhancing membrane permeability .
  • Metabolic Stability : The cyclohexyl backbone and tert-butyl ester may resist enzymatic degradation better than linear aliphatic analogs (e.g., valine esters in ) .
  • Bioactivity: The amino-acetylamino group mimics peptide bonds, suggesting applications in enzyme inhibition or prodrug design. In contrast, methylsulfanyl-pyrimidine analogs () exhibit distinct electronic properties for kinase targeting .

Biological Activity

[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester, also known as (1R,4R)-{4-[(2-amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H29N3O3
  • Molecular Weight : 311.42 g/mol
  • CAS Number : 1353960-37-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Biological Activities

The compound exhibits a range of biological activities that can be summarized as follows:

Antimicrobial Activity

Research indicates that derivatives of carbamic acids can possess significant antimicrobial properties. Studies have shown that structurally similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Preliminary studies suggest that this compound may have antitumor effects. For example, related compounds have demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Analgesic Properties

There is evidence suggesting that compounds similar to this compound may exhibit analgesic effects, potentially through modulation of pain pathways in the central nervous system .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound can inhibit bacterial growth at varying concentrations, indicating a dose-dependent response. For instance, IC50 values for related compounds against bacterial DNA gyrase have been reported in the low micromolar range .
  • In Vivo Studies : Animal models have been used to assess the antitumor efficacy of similar compounds, with results indicating reduced tumor size and weight without significant side effects .
  • Structure-Activity Relationship (SAR) : Research into the SAR has provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For example, substituents on the cyclohexane ring influence both antimicrobial and antitumor activities significantly .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate to High
AntitumorSignificant
AnalgesicModerate

Q & A

Q. What methods reconcile conflicting reactivity data with nucleophiles (e.g., amines vs. thiols)?

  • Methodological Answer : Conduct competition experiments using equimolar nucleophiles (e.g., benzylamine vs. thiophenol) in DMF or DMSO. Monitor reaction progress via 19F^{19}F-NMR (if fluorinated analogs are used) or by quenching aliquots and analyzing via HPLC. Steric effects from the cyclohexyl group may disfavor bulkier nucleophiles, explaining observed selectivity .

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